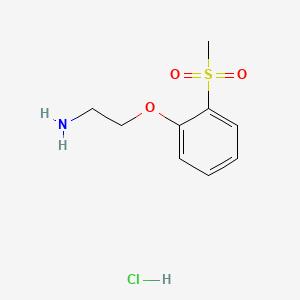![molecular formula C17H33N3O2 B6608214 tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate CAS No. 2353897-66-0](/img/structure/B6608214.png)
tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate (TBPCP) is a compound that has been studied for its potential uses in scientific research. It is a derivative of piperidine, a cyclic organic compound which is commonly used in pharmaceuticals and as a building block for synthesizing other compounds. TBPCP is a relatively new compound and has only recently been studied for its potential applications in scientific research.
科学的研究の応用
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has been studied for its potential applications in scientific research. It has been used as a model compound for studying the binding of drugs to proteins, as well as for studying the structure and function of proteins. This compound has also been used in studies of enzyme inhibition, drug metabolism, and drug-drug interactions.
作用機序
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate binds to proteins in a specific manner, which allows it to interact with the active sites of proteins. This binding is thought to be mediated by hydrogen bonding and electrostatic forces. Additionally, this compound has been shown to interact with amino acid side chains in proteins, which can affect the structure and function of the proteins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects.
実験室実験の利点と制限
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is easy to synthesize and is relatively inexpensive. Additionally, this compound is a relatively stable compound and can be stored for long periods of time. However, this compound has limited solubility in water and is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
There are several possible future directions for tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate. One potential direction is to further investigate its mechanisms of action and its biochemical and physiological effects. Additionally, this compound could be used to study the structure and function of proteins, as well as drug-protein interactions. Additionally, this compound could be used in drug design and development, as well as in the development of new drugs and treatments. Finally, this compound could be used to study the effects of drugs on the body, as well as the effects of drug-drug interactions.
合成法
Tert-butyl 4-[3-(piperazin-1-yl)propyl]piperidine-1-carboxylate is synthesized by reacting tert-butyl 4-chloropiperidine-1-carboxylate with 3-(piperazin-1-yl)propyl amine in a basic solution. The reaction is carried out at room temperature and yields this compound in high yields. The synthesis of this compound has been reported to be a simple, efficient, and cost-effective method.
特性
IUPAC Name |
tert-butyl 4-(3-piperazin-1-ylpropyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33N3O2/c1-17(2,3)22-16(21)20-11-6-15(7-12-20)5-4-10-19-13-8-18-9-14-19/h15,18H,4-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSOLJSQPXDBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCN2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
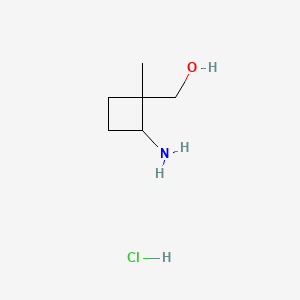
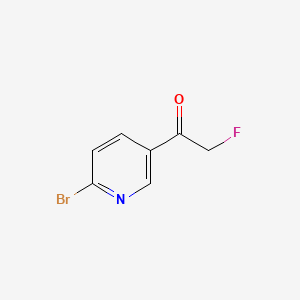
![2-[(tert-butoxy)carbonyl]-6,6-difluoro-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B6608153.png)
![6lambda6-thia-5-azaspiro[3.4]octane-6,6-dione](/img/structure/B6608161.png)

![lithium(1+) 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B6608184.png)
![tert-butyl N-[1-(trifluoromethyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B6608194.png)
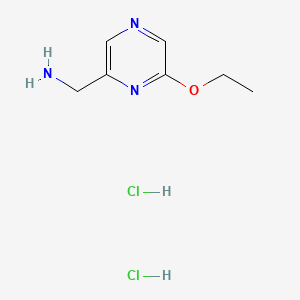
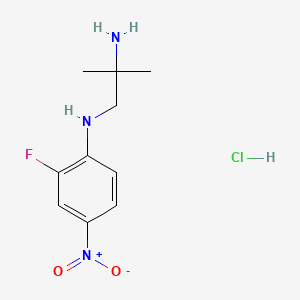
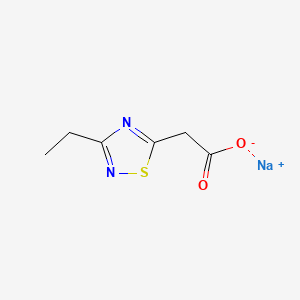
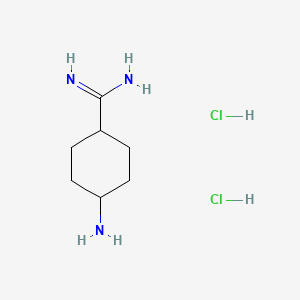
![methyl 4-(3-bromophenyl)bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B6608215.png)
![ethyl 1-{[(1r,3r)-3-aminocyclobutyl]methyl}-1H-1,2,3-triazole-4-carboxylate hydrochloride, trans](/img/structure/B6608219.png)
